Molecular weight and formula of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate
Molecular weight and formula of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate
An In-Depth Technical Guide to Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document details the molecule's core physicochemical properties, provides a logical framework for its synthesis based on established chemical principles, and outlines a rigorous, self-validating protocol for its structural characterization and quality control. By explaining the causality behind experimental choices, this guide serves as a practical resource for the synthesis, analysis, and application of this versatile pharmaceutical intermediate.
Core Molecular Profile
Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate (CAS No. 1258391-91-1) is a substituted bi-aryl compound featuring a brominated aminopyridine ring linked to an ethyl benzoate moiety. This unique arrangement of functional groups—an ester, a primary amine, and a bromine atom—makes it a highly versatile scaffold for medicinal chemistry. The nucleophilic amine, the ester group (which can be hydrolyzed to a carboxylic acid), and the bromine atom (a key handle for cross-coupling reactions) provide multiple, orthogonal points for molecular elaboration.
Physicochemical and Structural Data
The fundamental properties of the compound are summarized below. This data is critical for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| IUPAC Name | Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate | - |
| CAS Number | 1258391-91-1 | [1] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 321.17 g/mol | [1] |
| MDL Number | MFCD26399556 | [1] |
| Compound Classification | Organic Building Blocks; Bromides; Amines; Esters | [1] |
Molecular Structure Visualization
The 2D structure of Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is depicted below. The connectivity is defined by the C-C bond between the C2 position of the pyridine ring and the C3 position of the benzoate ring.
Rationale for Synthesis: A Cross-Coupling Approach
The synthesis of bi-aryl compounds like Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.[2]
Proposed Synthetic Strategy
A logical and robust synthetic route involves the Suzuki-Miyaura coupling between (3-(ethoxycarbonyl)phenyl)boronic acid and a suitable 2,6-dihalo-3-aminopyridine derivative.
The Causality Behind This Choice:
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Strategic Disconnection: The target molecule is disconnected at the C-C bond between the benzoate and pyridine rings. This is a standard and highly effective disconnection for bi-aryl synthesis.
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Reactant Availability: Both aryl boronic acids and halo-pyridines are common, often commercially available starting materials.
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Regioselectivity: Using a di-substituted pyridine, such as 2-bromo-6-chloropyridine, allows for selective coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing the boronic acid to couple selectively at the 2-position. The remaining halogen at the 6-position can then be either retained or subjected to a subsequent nucleophilic aromatic substitution to install the bromine, or the synthesis can start with a pre-functionalized pyridine.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process. This workflow ensures the isolation of a high-purity final product, which is essential for any downstream application, particularly in pharmaceutical development.[]
A Self-Validating Protocol for Quality Control and Characterization
Ensuring the identity, purity, and stability of a pharmaceutical intermediate is paramount.[][4] The following multi-technique protocol creates a self-validating system where each analysis provides orthogonal, confirmatory data. This approach is standard practice in the pharmaceutical industry for the characterization of raw materials and intermediates.[5]
Step 1: Mass Spectrometry (MS) - Molecular Weight Confirmation
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Rationale: Mass spectrometry provides the molecular weight of the compound, offering the first and most direct confirmation that the target molecule has been formed.[6] High-resolution mass spectrometry (HRMS) can further provide the elemental composition.
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Methodology:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.
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Acquire data in positive ion mode.
-
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Expected Outcome & Validation:
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A prominent ion should be detected corresponding to the protonated molecule [M+H]⁺ at m/z 322.02 and 324.02.
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Self-Validation: The presence of a doublet of peaks with an approximate 1:1 intensity ratio is a characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br), strongly confirming the presence of bromine in the structure.
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Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation
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Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[7][8] It provides an unambiguous "fingerprint" of the compound's structure.
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Methodology:
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Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected ¹H NMR Signals & Validation:
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Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H). The integration and splitting pattern are definitive for an ethyl ester.
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Amino Group: A broad singlet (variable, ~5-6 ppm, 2H), which may be exchangeable with D₂O.
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Aromatic Protons: A series of doublets, triplets, and singlets in the aromatic region (~7.0-8.5 ppm). The specific chemical shifts and coupling constants will confirm the 1,3-disubstitution on the benzoate ring and the substitution pattern on the pyridine ring.
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Self-Validation: The integration of all peaks should correspond to the 13 protons in the molecular formula. Two-dimensional NMR experiments (like COSY and HSQC) can be used to definitively assign every proton and carbon, confirming the connectivity between the two aromatic rings.[6]
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Step 3: High-Performance Liquid Chromatography (HPLC) - Purity Assessment
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Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds.[9] It separates the main compound from any starting materials, by-products, or other impurities.
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid or trifluoroacetic acid.
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Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample and analyze the resulting chromatogram.
-
-
Expected Outcome & Validation:
-
A single major peak should be observed at a specific retention time.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be >98% for a high-quality intermediate.[]
-
Self-Validation: Coupling the HPLC to a mass spectrometer (LC-MS) allows for the simultaneous confirmation of the molecular weight of the main peak and the identification of any impurities, providing a powerful, combined analysis of both purity and identity.[6]
-
Applications in Drug Discovery and Development
Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is not an active pharmaceutical ingredient (API) itself but rather a crucial API intermediate .[] Its value lies in its structural features which allow for rapid diversification to generate libraries of novel compounds for biological screening.
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Suzuki and Buchwald-Hartwig Couplings: The bromine atom is a prime site for further C-C or C-N bond-forming reactions, enabling the introduction of diverse aryl, heteroaryl, or amine groups.
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Amine Functionalization: The primary amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common functional group in many drugs.
The combination of a pyridine and a phenyl ring is a common motif in many kinase inhibitors and other targeted therapies, making this scaffold particularly attractive for oncology and immunology research.
Conclusion
Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is a well-defined chemical entity with significant potential as a building block in modern drug discovery. Its synthesis can be approached logically through established palladium-catalyzed cross-coupling methods. Furthermore, a rigorous, multi-technique analytical protocol, combining MS, NMR, and HPLC, provides a self-validating system to ensure the high quality and structural integrity required for pharmaceutical research and development. This guide provides the foundational knowledge and practical framework necessary for scientists to confidently synthesize, characterize, and utilize this valuable intermediate.
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